molecular formula C25H18N2O2S3 B11623112 (5Z)-5-(4-methylbenzylidene)-3-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(4-methylbenzylidene)-3-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11623112
M. Wt: 474.6 g/mol
InChI Key: NVHKPQHBCKPTTO-HMAPJEAMSA-N
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Description

(5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-3-[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: is a complex organic compound with a unique structure that includes a thiazolidinone ring, a phenothiazine moiety, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-3-[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with 2-oxo-2-(10H-phenothiazin-10-yl)ethylamine to form an intermediate, which is then cyclized with thioglycolic acid under acidic conditions to yield the final thiazolidinone product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological macromolecules.

Medicine: The compound has shown promise in preliminary studies as an anti-cancer agent due to its ability to interfere with specific cellular pathways.

Industry: In the industrial sector, the compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of (5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-3-[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The phenothiazine moiety is known to intercalate with DNA, disrupting replication and transcription processes. Additionally, the thiazolidinone ring can interact with various enzymes, inhibiting their activity and leading to cellular apoptosis.

Comparison with Similar Compounds

  • (5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-3-[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
  • (5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-3-[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]-2-IMINO-1,3-THIAZOLIDIN-4-ONE

Uniqueness: The unique combination of the thiazolidinone ring, phenothiazine moiety, and methylphenyl group in (5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-3-[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE provides it with distinct chemical and biological properties not found in other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C25H18N2O2S3

Molecular Weight

474.6 g/mol

IUPAC Name

(5Z)-5-[(4-methylphenyl)methylidene]-3-(2-oxo-2-phenothiazin-10-ylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H18N2O2S3/c1-16-10-12-17(13-11-16)14-22-24(29)26(25(30)32-22)15-23(28)27-18-6-2-4-8-20(18)31-21-9-5-3-7-19(21)27/h2-14H,15H2,1H3/b22-14-

InChI Key

NVHKPQHBCKPTTO-HMAPJEAMSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53

Origin of Product

United States

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